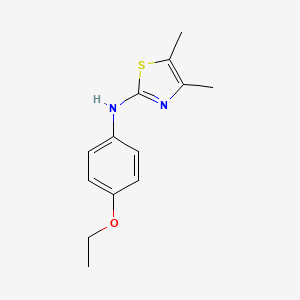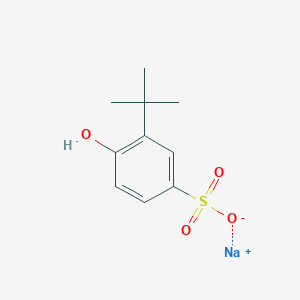![molecular formula C18H17Cl2F3N4O3S B2950760 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide CAS No. 2061248-85-7](/img/structure/B2950760.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide” is a complex organic molecule. It is characterized by the presence of a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The TFMP group is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the direct fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The intermediate 3f was then formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The optimal structure of the pyridine group was 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include direct fluorination, aromatic nuclear chlorination, and Pd-catalyzed coupling reactions . The reactions are carefully controlled to ensure the correct spatial configuration of the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. It has a molecular weight of 345.71 . It is a solid at room temperature . The compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .Safety and Hazards
This compound is classified as a potential carcinogen . It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302, H312, and H332 . Precautionary measures include avoiding inhalation, skin contact, and ingestion, and using personal protective equipment .
将来の方向性
The future directions for the research and development of this compound and its derivatives are promising. The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
作用機序
Target of Action
A structurally similar compound, ml267, has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
Ml267, a similar compound, exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that our compound might also inhibit PPTases, thereby disrupting the post-translational modifications necessary for bacterial cell viability and virulence .
Biochemical Pathways
The inhibition of pptases by ml267 attenuates secondary metabolism in bacteria . This could suggest that our compound might also affect secondary metabolic pathways in bacteria, leading to thwarted bacterial growth .
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion, as well as the in vivo pharmacokinetic profiles of ml267, have been highlighted . This suggests that similar pharmacokinetic properties might be expected for our compound.
Result of Action
Ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . This suggests that our compound might also lead to a decrease in the production of certain metabolites in bacteria, thereby affecting their growth .
Action Environment
Chemical genetic studies have implicated efflux as a mechanism for resistance in escherichia coli . This suggests that the efficacy of our compound might be influenced by the presence of efflux pumps in the bacterial cell membrane .
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F3N4O3S/c19-13-1-3-14(4-2-13)31(29,30)27-7-5-26(6-8-27)17(28)25-11-16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBZUDCNASCRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2950677.png)

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2950684.png)
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950685.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide](/img/structure/B2950686.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2,3-dimethoxy-11-(4-methoxyphenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2950688.png)
![Methyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2950691.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2950693.png)
![5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2950695.png)

![2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2950697.png)
![3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2950698.png)
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2950699.png)